molecular formula C20H17N3O4S2 B2571785 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034599-20-5

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2571785
CAS No.: 2034599-20-5
M. Wt: 427.49
InChI Key: VUUIOGOOXWDQDF-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 2,5-dioxopyrrolidin-1-yl group at the 4-position of the benzene ring and a (5-(thiophen-2-yl)pyridin-3-yl)methyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c24-19-7-8-20(25)23(19)16-3-5-17(6-4-16)29(26,27)22-12-14-10-15(13-21-11-14)18-2-1-9-28-18/h1-6,9-11,13,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUIOGOOXWDQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired product. The reaction conditions include maintaining specific temperatures and using appropriate solvents to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: It could be used in the production of materials with specific properties or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. Sulfonamide Derivatives with Heterocyclic Substitutions

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Structure: Features a 4-methylbenzenesulfonamide core linked to a 2-anilinopyridine group. Key Differences: Lacks the pyrrolidinedione moiety and thiophene-pyridine hybrid substituent. The 4-methyl group may reduce polarity compared to the electron-deficient pyrrolidinedione in the target compound. Synthesis: Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

  • Structure : Contains a thioxopyrimidinyl group and a thiazole substituent.
  • Key Differences : The thioxopyrimidinyl group introduces sulfur-based hydrogen bonding, contrasting with the oxygen-rich pyrrolidinedione in the target compound. Thiazole vs. thiophene substituents alter aromaticity and electronic properties .
Pyrrolidinedione-Containing Analogues

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

  • Structure : Shares the pyrrolidinedione group but replaces the sulfonamide with a benzamide linkage. The benzothiazol-2-ylidene substituent includes fluorine atoms and an ethyl group.
  • Key Differences : Fluorine atoms enhance electronegativity and metabolic stability, while the benzothiazole core may influence binding affinity in biological systems compared to the pyridine-thiophene hybrid in the target compound .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structure: Combines a sulfonamide core with a pyrazolopyrimidine-chromene hybrid substituent.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Spectral Data (1H NMR, HRMS)
Target Compound ~443.5 (estimated) Not reported Pyrrolidinedione, pyridine-thiophene Not available
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 355.4 Not reported 4-methylbenzene, 2-anilinopyridine 1H NMR (δ 7.8–6.5 ppm)
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide 421.5 Not reported Thioxopyrimidinyl, thiazole HRMS: m/z 421.1 (M++1)
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 429.4 Not reported Benzothiazol-2-ylidene, difluoro HRMS: m/z 429.0 (M++1)
Key Observations:
  • Solubility : Thiophene and pyridine substituents may improve aqueous solubility relative to fluorinated or thiazole-containing analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide?

  • Answer : The compound can be synthesized via sulfonylation of an amine intermediate. A general method involves reacting a pyridine-thiophene methylamine derivative with 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride in the presence of a base like pyridine and a catalyst such as DMAP (4-dimethylaminopyridine). This approach is adapted from sulfonamide synthesis protocols for structurally similar compounds, where pyridine acts as both solvent and base to neutralize HCl byproducts . Reaction monitoring via TLC or HPLC is critical to optimize yield, typically requiring 2–4 hours at room temperature.

Q. How can the structure of this compound be confirmed experimentally?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dioxopyrrolidinyl ring (δ ~2.5–3.5 ppm for pyrrolidine protons) and thiophene-pyridine moiety (aromatic protons δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular weight (e.g., calculated C21H18N3O4S2C_{21}H_{18}N_3O_4S_2: 464.07 g/mol).
  • X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related sulfonamides .

Q. What are the solubility challenges for this compound in common solvents?

  • Answer : Sulfonamides often exhibit limited solubility in nonpolar solvents due to their polar sulfonamide group and aromatic systems. Based on analogs (e.g., 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide), solubility in DMSO or DMF is likely high (>50 mg/mL), while aqueous solubility may require pH adjustment (e.g., using NaOH to deprotonate the sulfonamide) . The topological polar surface area (86.4 Ų) suggests moderate permeability, necessitating co-solvents like ethanol or PEG for in vitro assays .

Advanced Research Questions

Q. How does the thiophene-pyridine moiety influence the compound’s electronic properties and reactivity?

  • Answer : The thiophene-pyridine group introduces π-conjugation and electron-withdrawing effects, which can be quantified via DFT calculations. The thiophene sulfur atom contributes to HOMO localization, while the pyridine nitrogen enhances electrophilicity at the benzenesulfonamide group. Reactivity studies with nucleophiles (e.g., Grignard reagents) should prioritize the sulfonamide’s NH as the most nucleophilic site, followed by the dioxopyrrolidinyl carbonyl . Comparative studies with analogs (e.g., 4-[imidazo[1,2-a]pyrimidin-3-yl]thiazol-2-amine derivatives) suggest that substituent electronic profiles significantly modulate binding affinity in enzyme inhibition assays .

Q. What computational strategies are suitable for predicting this compound’s binding to biological targets?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target). Focus on the sulfonamide group’s ability to coordinate Zn2+^{2+} in active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and hydrogen-bond occupancy (>70%) .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity data from analogs to predict IC50_{50} values .

Q. How can contradictory data on sulfonamide bioactivity be resolved in structure-activity relationship (SAR) studies?

  • Answer : Contradictions often arise from variations in assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular models (e.g., proliferation assays in cancer lines) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Crystallographic Validation : Resolve co-crystal structures to confirm binding modes, as done for related sulfonamides in complex with carbonic anhydrase IX .

Methodological Tables

Table 1 : Key Physicochemical Properties (Based on Analog Data)

PropertyValue/DescriptionReference
Molecular Weight464.07 g/mol
Topological Polar Surface Area86.4 Ų
logP (Predicted)~3.0 (moderate lipophilicity)
Hydrogen Bond Donors1 (sulfonamide NH)

Table 2 : Recommended Synthetic Conditions

ParameterOptimization RangeNotes
Reaction Temperature20–25°C (room temp)Avoids decomposition of sulfonyl chloride
CatalystDMAP (5–10 mol%)Accelerates sulfonylation
SolventPyridineActs as base and solvent
Reaction Time2–4 hoursMonitor via TLC (Rf ~0.5 in EtOAc/hexane)

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